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Abstract
Deoxypheganomycin D is a member of the pheganomycin family of peptide antibiotics, first

identified from the fermentation broth of Streptomyces cirratus. This document provides a

comprehensive technical overview of the chemical structure and stereochemistry of

Deoxypheganomycin D. It details the molecular framework, the precise spatial arrangement

of its atoms, and the experimental methodologies employed for its structural elucidation. This

guide is intended to serve as a valuable resource for researchers engaged in natural product

synthesis, medicinal chemistry, and the development of novel antimicrobial agents.

Chemical Structure
Deoxypheganomycin D is a complex peptidic natural product with the molecular formula

C₃₀H₄₇N₉O₁₁ and a molecular weight of 709.75 g/mol [1][2]. The molecule consists of a peptide

backbone composed of several amino acid residues, including a non-proteinogenic amino acid.

The core structure is characterized by a peptide chain containing L-aspartic acid, L-lysine, a

tert-leucine (3,3-dimethylbutanoyl) moiety, and an asparagine residue. This peptide core is N-

terminally acylated with a unique guanidinoacetylated dihydroxyphenylacetic acid derivative.

The systematic IUPAC name for Deoxypheganomycin D is ((2S)-2-((2S)-4-amino-2-(2-(3,5-
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dihydroxy-4-methylphenyl)-2-guanidinoacetamido)-4-oxobutanamido)-3,3-dimethylbutanoyl)-L-

lysyl-L-aspartic acid[2].

Table 1: Physicochemical Properties of Deoxypheganomycin D

Property Value Reference

Molecular Formula C₃₀H₄₇N₉O₁₁ [1][2]

Molecular Weight 709.75 g/mol [1][2]

CAS Number 69280-94-0 [1][2]

Appearance Solid powder [1]

Solubility Soluble in DMSO [1]

Stereochemistry
The stereochemistry of Deoxypheganomycin D has been determined through a combination

of spectroscopic analysis and the study of its biosynthetic pathway. The IUPAC name explicitly

defines the stereochemical configuration at multiple chiral centers as (2S)[2].

The key chiral centers and their configurations are:

L-Aspartic acid: (2S)-configuration

L-Lysine: (2S)-configuration

tert-Leucine precursor: (2S)-configuration

Asparagine precursor: (2S)-configuration

Guanidino-dihydroxyphenylacetyl moiety: The stereocenter on the α-carbon is crucial for its

biological activity.

The absolute configuration of these amino acid residues was likely determined by chiral HPLC

analysis of the acid hydrolysate of the natural product and comparison with authentic

standards. The stereochemistry of the non-proteinogenic amino acid component was likely
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established through detailed NMR spectroscopic analysis, including NOESY experiments, and

potentially confirmed by total synthesis.

Experimental Protocols
While the original isolation and complete structural elucidation paper with detailed experimental

protocols for Deoxypheganomycin D was not retrieved in the search, the general

methodologies for isolating and characterizing similar peptide antibiotics from actinomycetes

are well-established. Below are detailed, representative protocols based on standard practices

in the field for the benefit of researchers.

Fermentation and Isolation
Inoculum Preparation: A well-sporulated culture of Streptomyces cirratus is used to inoculate

a seed medium (e.g., yeast extract-malt extract broth). The culture is incubated at 28-30 °C

for 2-3 days on a rotary shaker.

Production Fermentation: The seed culture is transferred to a production medium (e.g.,

soybean meal-glucose medium) and incubated for 5-7 days under the same conditions.

Extraction: The fermentation broth is centrifuged to separate the mycelium from the

supernatant. The supernatant is then subjected to extraction with a water-immiscible organic

solvent such as ethyl acetate or n-butanol.

Purification: The crude extract is concentrated under reduced pressure and subjected to a

series of chromatographic separations. This typically involves:

Adsorption chromatography on silica gel or Diaion HP-20 resin.

Size-exclusion chromatography on Sephadex LH-20.

Preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a

C18 column with a water/acetonitrile gradient containing a modifier like trifluoroacetic acid

(TFA) or formic acid.

Structural Elucidation
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine

the exact mass and molecular formula of the purified compound. Tandem MS (MS/MS)

experiments are performed to obtain fragmentation patterns, which provide information about

the amino acid sequence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive suite of NMR

experiments is conducted to determine the planar structure and stereochemistry.

¹H NMR: Provides information on the number and types of protons.

¹³C NMR: Provides information on the number and types of carbon atoms.

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings within the

same spin system, helping to piece together amino acid spin systems.

TOCSY (Total Correlation Spectroscopy): Shows all protons within a spin system, useful

for identifying complete amino acid residues.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly

attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons

and carbons that are two or three bonds away, crucial for connecting the amino acid

residues and identifying the peptide sequence.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons

that are close in space, which is essential for determining the three-dimensional structure

and the relative stereochemistry of the molecule.

Amino Acid Analysis: The purified peptide is hydrolyzed with 6N HCl, and the resulting amino

acids are derivatized and analyzed by chiral gas chromatography (GC) or high-performance

liquid chromatography (HPLC) to determine the absolute configuration of the proteinogenic

amino acid components by comparing their retention times with those of authentic L- and D-

amino acid standards.
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The biosynthesis of the related compound, pheganomycin, has been studied and involves a

unique interplay between ribosomal and non-ribosomal peptide synthesis pathways[3][4]. A

peptide ligase, Pgm1, is responsible for coupling a ribosomally synthesized precursor peptide

with the non-proteinogenic amino acid[3][4]. This understanding of the biosynthesis provides a

logical framework for the structure of Deoxypheganomycin D.
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Caption: Logical workflow of the proposed biosynthesis of Deoxypheganomycin D.

Experimental Workflow for Structural Elucidation
The determination of the chemical structure and stereochemistry of a novel natural product like

Deoxypheganomycin D follows a standardized workflow in natural product chemistry.
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Caption: Experimental workflow for the isolation and structural elucidation of

Deoxypheganomycin D.

Conclusion
Deoxypheganomycin D possesses a complex and well-defined chemical structure and

stereochemistry. Its peptidic nature, incorporating a unique non-proteinogenic amino acid,

makes it an interesting target for both total synthesis and further biological evaluation. The

detailed understanding of its molecular architecture is fundamental for elucidating its mode of

action as a specific inhibitor of mycobacteria and for the rational design of more potent and

selective analogs in the ongoing search for new antibiotics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1670261?utm_src=pdf-body
https://www.benchchem.com/product/b1670261?utm_src=pdf-body
https://www.benchchem.com/product/b1670261?utm_src=pdf-custom-synthesis
https://www.medkoo.com/products/21566
https://pubchem.ncbi.nlm.nih.gov/compound/194311
https://pubchem.ncbi.nlm.nih.gov/compound/194311
https://pubmed.ncbi.nlm.nih.gov/25402768/
https://pubmed.ncbi.nlm.nih.gov/25402768/
https://www.researchgate.net/publication/268450193_A_peptide_ligase_and_the_ribosome_cooperate_to_synthesize_the_peptide_pheganomycin
https://www.benchchem.com/product/b1670261#deoxypheganomycin-d-chemical-structure-and-stereochemistry
https://www.benchchem.com/product/b1670261#deoxypheganomycin-d-chemical-structure-and-stereochemistry
https://www.benchchem.com/product/b1670261#deoxypheganomycin-d-chemical-structure-and-stereochemistry
https://www.benchchem.com/product/b1670261#deoxypheganomycin-d-chemical-structure-and-stereochemistry
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670261?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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